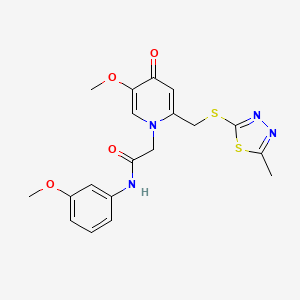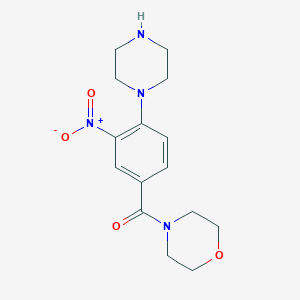
2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is known for its unique chemical properties and has been extensively studied to understand its synthesis, mechanism of action, biochemical and physiological effects, and future directions for research.
科学的研究の応用
Fluorescence and Dual Fluorescence Effects
Spectroscopic studies on 1,3,4-thiadiazoles, including compounds with structural similarities to 2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole, have revealed interesting fluorescence effects. These effects include dual fluorescence, which is influenced by substituents and molecular aggregation. Such phenomena are important for developing fluorescence probes in biology and molecular medicine due to their charge transfer capabilities within molecules. This suggests potential applications in creating ideal fluorescence probes for various biological contexts (Budziak et al., 2019), (Budziak et al., 2019).
Anticancer and Neuroprotective Activities
Studies have shown that derivatives of 1,3,4-thiadiazole exhibit promising anticancer activity against various cancer cell lines, including nervous system cancers and peripheral cancers. One derivative demonstrated not only anticancer effects but also neuroprotective activities in neuronal cultures, highlighting its therapeutic potential beyond cancer treatment. Such findings underscore the versatility of 1,3,4-thiadiazole derivatives in medical research, including the potential development of new treatments for both cancer and neurological conditions (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).
Chemosensory Applications
Research into thiadiazole-based compounds has led to the development of sensitive and selective chemosensors for metal ions, such as Al3+. These chemosensors exhibit rapid response times and high sensitivity, making them suitable for environmental monitoring, biological research, and the development of logical devices. The ability of these compounds to form complexes with metal ions, coupled with their spectroscopic properties, allows for innovative applications in detecting and quantifying metal ions in various samples (Manna, Chowdhury, & Patra, 2020).
Corrosion Inhibition
Thiadiazole derivatives have also been explored as corrosion inhibitors, offering protection for metals against corrosion in acidic environments. Their effectiveness as inhibitors is linked to their molecular structure and the presence of specific substituents, which interact with the metal surface to prevent corrosion. This research contributes to the development of more effective and environmentally friendly corrosion inhibitors for industrial applications (Bentiss et al., 2007).
特性
IUPAC Name |
2-bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFN3O2S/c9-8-12-11-7(16-8)5-2-1-4(13(14)15)3-6(5)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRUSABSTYHTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)C2=NN=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |
CAS RN |
1343299-68-2 |
Source


|
| Record name | 2-bromo-5-(2-fluoro-4-nitrophenyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[[4-(Benzimidazol-1-yl)phenyl]methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2970286.png)


![2-[(Phenylamino)methyl]aniline](/img/structure/B2970289.png)
![N-(3,4-dimethoxyphenethyl)-4-(8-oxo-6-((2-oxo-2-(phenethylamino)ethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2970290.png)


![Propan-2-yl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2970296.png)


![1-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2970301.png)
![2-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/no-structure.png)